molecular formula C11H15BrN2O2 B2375418 2-(4-Bromophenoxy)pentanohydrazide CAS No. 325778-61-8

2-(4-Bromophenoxy)pentanohydrazide

Cat. No.: B2375418
CAS No.: 325778-61-8
M. Wt: 287.157
InChI Key: OCXWFKWBMAXHQR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-Bromophenoxy)pentanohydrazide typically involves the reaction of 4-bromophenol with pentanoic acid hydrazide. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The mixture is usually heated under reflux conditions to ensure complete reaction .

This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

2-(4-Bromophenoxy)pentanohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products of reduction are usually alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom.

Scientific Research Applications

2-(4-Bromophenoxy)pentanohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)pentanohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable conjugates. This property is particularly useful in proteomics research, where it aids in the identification and characterization of proteins .

Comparison with Similar Compounds

2-(4-Bromophenoxy)pentanohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(4-bromophenoxy)pentanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-2-3-10(11(15)14-13)16-9-6-4-8(12)5-7-9/h4-7,10H,2-3,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXWFKWBMAXHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NN)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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